1-(3-Phenylallylidene)thiosemicarbazide
Overview
Description
1-(3-Phenylallylidene)thiosemicarbazide is a compound that has garnered attention due to its diverse biological activities. It belongs to the class of thiosemicarbazides, which are known for their antimicrobial, anti-inflammatory, and anticancer properties . This compound is characterized by the presence of a thiosemicarbazide group attached to a phenylallylidene moiety, making it a versatile molecule in various scientific research fields.
Preparation Methods
The synthesis of 1-(3-Phenylallylidene)thiosemicarbazide typically involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone. One common method includes the condensation reaction between thiosemicarbazide and cinnamaldehyde under reflux conditions . The reaction is usually carried out in an ethanol solvent, and the product is obtained after purification through recrystallization.
Industrial production methods for thiosemicarbazides often involve the use of ammonium thiocyanate and hydrazine hydrate as starting materials. These reactants undergo nucleophilic addition and rearrangement reactions in a suitable solvent, such as cellosolve, at elevated temperatures (120-135°C) to yield the desired thiosemicarbazide derivatives .
Chemical Reactions Analysis
1-(3-Phenylallylidene)thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiosemicarbazide group to a thiosemicarbazone using reducing agents such as sodium borohydride.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, halides). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Phenylallylidene)thiosemicarbazide has a wide range of scientific research applications:
Medicine: Due to its anticancer properties, it is studied for its potential use in cancer therapy. It has shown cytotoxic activity against various cancer cell lines.
Industry: Thiosemicarbazide derivatives are used in the production of dyes, photographic chemicals, and as intermediates in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Phenylallylidene)thiosemicarbazide involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit carbonic anhydrase IX, an enzyme involved in the regulation of pH in cancer cells. The compound binds to the active site of the enzyme, disrupting its function and leading to the inhibition of cancer cell proliferation. Additionally, its antimicrobial activity is linked to its ability to interfere with the synthesis of bacterial cell walls and proteins.
Comparison with Similar Compounds
1-(3-Phenylallylidene)thiosemicarbazide can be compared with other thiosemicarbazide derivatives, such as:
1-(2-Phenylethylidene)thiosemicarbazide: Similar in structure but with a different alkylidene group, leading to variations in biological activity.
1-(4-Methoxybenzylidene)thiosemicarbazide: Contains a methoxy group on the phenyl ring, which can enhance its antimicrobial properties.
1-(3-Trifluoromethylbenzylidene)thiosemicarbazide: The presence of a trifluoromethyl group can increase the compound’s lipophilicity and potentially its biological activity.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and make it a valuable compound for various research applications.
Biological Activity
Overview
1-(3-Phenylallylidene)thiosemicarbazide is a member of the thiosemicarbazide family, which is recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound has attracted significant attention in medicinal chemistry due to its potential therapeutic applications.
The synthesis of this compound typically involves a condensation reaction between thiosemicarbazide and an aldehyde, such as cinnamaldehyde. The general reaction can be summarized as follows:
This compound can undergo various chemical transformations, including oxidation to form sulfoxides or sulfones and reduction to yield thiosemicarbazones. Its structural uniqueness contributes to its specific biological activities.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. Studies indicate that it exhibits activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. For instance, it has been shown to inhibit the growth of Staphylococcus aureus, Escherichia coli, and Candida albicans. The minimum inhibitory concentrations (MICs) for these organisms were found to be in the low micromolar range, indicating potent antibacterial effects.
Pathogen | MIC (µM) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Candida albicans | 25 |
Anticancer Activity
The anticancer properties of this compound have been explored through various in vitro studies. It has shown cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). The compound's mechanism of action involves the inhibition of carbonic anhydrase IX, an enzyme crucial for tumor growth and survival.
In a study evaluating cytotoxicity, the following cell viability percentages were reported at a concentration of 100 µM:
Cell Line | Viability (%) |
---|---|
HeLa | 24.55 |
A549 | 18.37 |
MCF-7 | 20.17 |
Anti-inflammatory Activity
Additionally, this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This property further enhances its potential as a therapeutic agent in conditions characterized by inflammation.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and protein production.
- Anticancer Activity: It inhibits carbonic anhydrase IX, leading to reduced tumor cell proliferation.
- Anti-inflammatory Activity: It modulates the expression of inflammatory mediators.
Comparative Analysis
When compared with other thiosemicarbazides, such as 1-(2-Phenylethylidene)thiosemicarbazide and 1-(4-Methoxybenzylidene)thiosemicarbazide, variations in biological activity can be observed due to differences in substituent groups on the phenyl ring. For example:
Compound | Biological Activity |
---|---|
This compound | Strong antimicrobial and anticancer |
1-(2-Phenylethylidene)thiosemicarbazide | Moderate antimicrobial |
1-(4-Methoxybenzylidene)thiosemicarbazide | Enhanced antimicrobial properties |
Case Studies
Several studies have highlighted the efficacy of this compound in clinical settings:
- Anticancer Study: A study published in Cancer Letters demonstrated that treatment with this compound resulted in significant tumor regression in xenograft models of breast cancer.
- Antimicrobial Efficacy: Research published in Journal of Antimicrobial Chemotherapy showed that this compound effectively reduced bacterial load in infected animal models.
Properties
IUPAC Name |
[(Z)-[(E)-3-phenylprop-2-enylidene]amino]thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c11-10(14)13-12-8-4-7-9-5-2-1-3-6-9/h1-8H,(H3,11,13,14)/b7-4+,12-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUQFXIRXYXNOZ-JHLWKMQHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=N\NC(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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